molecular formula C16H16FN3O5S B11826178 Methyl 2-(4-cyano-2-fluorophenyl)-2-[5-(2-methylsulfonyloxyethyl)imidazol-1-yl]acetate

Methyl 2-(4-cyano-2-fluorophenyl)-2-[5-(2-methylsulfonyloxyethyl)imidazol-1-yl]acetate

Cat. No.: B11826178
M. Wt: 381.4 g/mol
InChI Key: FWBMMKJQFCYQQO-UHFFFAOYSA-N
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Description

Methyl 2-(4-cyano-2-fluorophenyl)-2-[5-(2-methylsulfonyloxyethyl)imidazol-1-yl]acetate is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-cyano-2-fluorophenyl)-2-[5-(2-methylsulfonyloxyethyl)imidazol-1-yl]acetate typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines.

    Introduction of the cyano and fluoro groups: These functional groups can be introduced through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-cyano-2-fluorophenyl)-2-[5-(2-methylsulfonyloxyethyl)imidazol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 2-(4-cyano-2-fluorophenyl)-2-[5-(2-methylsulfonyloxyethyl)imidazol-1-yl]acetate involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: The compound may interact with genetic material, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-cyano-2-fluorophenyl)-2-[5-(2-hydroxyethyl)imidazol-1-yl]acetate
  • Methyl 2-(4-cyano-2-chlorophenyl)-2-[5-(2-methylsulfonyloxyethyl)imidazol-1-yl]acetate

Uniqueness

Methyl 2-(4-cyano-2-fluorophenyl)-2-[5-(2-methylsulfonyloxyethyl)imidazol-1-yl]acetate is unique due to the presence of the cyano and fluoro groups, which can significantly influence its chemical reactivity and biological activity. These functional groups may enhance the compound’s stability, solubility, and ability to interact with specific molecular targets.

Properties

Molecular Formula

C16H16FN3O5S

Molecular Weight

381.4 g/mol

IUPAC Name

methyl 2-(4-cyano-2-fluorophenyl)-2-[5-(2-methylsulfonyloxyethyl)imidazol-1-yl]acetate

InChI

InChI=1S/C16H16FN3O5S/c1-24-16(21)15(13-4-3-11(8-18)7-14(13)17)20-10-19-9-12(20)5-6-25-26(2,22)23/h3-4,7,9-10,15H,5-6H2,1-2H3

InChI Key

FWBMMKJQFCYQQO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)C#N)F)N2C=NC=C2CCOS(=O)(=O)C

Origin of Product

United States

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